WWL70

Overview

Description

WWL70 (CAS: 947669-91-2) is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6), an enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). With an IC₅₀ of 70 nM for ABHD6, this compound enhances 2-AG signaling by reducing its hydrolysis, leading to neuroprotective and anti-inflammatory effects .

- Neuroprotection: Reduces cortical lesion volume and dentate gyrus neurodegeneration in traumatic brain injury (TBI) models by restoring ERK1/2 and AKT phosphorylation .

- Anti-Inflammation: Suppresses prostaglandin E2 (PGE₂) production in microglia by downregulating COX-2 and microsomal prostaglandin E synthase (mPGES-1/2), independent of ABHD6 inhibition .

- Metabolic Regulation: Chronic central ABHD6 inhibition reduces diet-induced obesity in mice by lowering food intake and enhancing fat utilization .

This compound’s effects are partially mediated by cannabinoid receptors (CB1/CB2) in TBI models but rely on enzyme inhibition in experimental autoimmune encephalomyelitis (EAE) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WWL70 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization and chromatography to obtain the desired product at an industrial scale .

Chemical Reactions Analysis

Types of Reactions

WWL70 primarily undergoes hydrolysis reactions due to the presence of the carbamate group. It can also participate in substitution reactions, particularly involving the aromatic rings .

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Substitution: Common reagents include halogens and other electrophiles, with reactions often carried out in organic solvents

Major Products

The major products formed from the hydrolysis of this compound include the corresponding amine and carboxylic acid derivatives. Substitution reactions can yield various substituted biphenyl derivatives .

Scientific Research Applications

Neuroinflammation and Neuroprotection

WWL70 has demonstrated significant anti-inflammatory effects in various animal models of neurodegenerative diseases:

- Traumatic Brain Injury : In studies involving traumatic brain injury models, this compound treatment improved motor coordination and cognitive function. It reduced lesion volumes and neurodegeneration while promoting a shift in microglial polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes .

- Alzheimer's Disease : Research indicated that this compound improved synaptic plasticity and memory function in mouse models of Alzheimer’s disease by decreasing amyloid-beta levels and reducing neuroinflammation in the hippocampus. This suggests its potential as a candidate for Alzheimer's drug development .

Pain Management

This compound has shown promise in alleviating neuropathic pain through several mechanisms:

- Chronic Pain Models : In chronic constriction injury models, this compound significantly reduced thermal hyperalgesia and mechanical allodynia. The compound inhibited the production of nociceptive mediators by reducing microglial activation and macrophage infiltration in affected areas .

- Cyclooxygenase Inhibition : this compound effectively decreased the expression of cyclooxygenase-2 (COX-2) and prostaglandin E synthase (PGES), leading to reduced prostaglandin E2 (PGE2) production, which is crucial for pain signaling .

Potential Applications in Cancer Therapy

Emerging studies suggest that this compound may also have applications in cancer therapy by modulating the tumor microenvironment:

- Influence on Tumor Growth : Preliminary findings indicate that inhibiting ABHD6 with this compound can alter the inflammatory milieu within tumors, potentially affecting tumor growth dynamics .

Data Tables

Case Studies

-

Traumatic Brain Injury :

- Study : Tchantchou et al. (2013) demonstrated that this compound treatment improved recovery post-injury by reducing inflammation and promoting neuronal survival.

- Results : Significant improvements in motor coordination were observed alongside reduced lesion volumes.

- Alzheimer's Disease :

- Neuropathic Pain :

Mechanism of Action

WWL70 exerts its effects by selectively inhibiting the enzyme ABHD6. This inhibition leads to an increase in the levels of 2-arachidonoylglycerol, which in turn modulates various signaling pathways. The compound has been shown to reduce the expression of cyclooxygenase-2 and prostaglandin E synthase-2, leading to decreased production of pro-inflammatory mediators such as prostaglandin E2 .

Comparison with Similar Compounds

KT182 (ABHD6 Inhibitor)

- Mechanism : Selective ABHD6 inhibitor, structurally distinct from WWL70.

- Less effective in modulating neuroinflammation in EAE models compared to this compound .

- Applications : Primarily used to study ABHD6-specific pathways without confounding anti-inflammatory effects.

JZL184 (MAGL Inhibitor)

- Mechanism: Potent monoacylglycerol lipase (MAGL) inhibitor (IC₅₀ = 8 nM), elevating 2-AG levels systemically .

- Selectivity : Targets MAGL over ABHD6 but may cause CB1 receptor desensitization with chronic use.

- Therapeutic Effects :

- Drawbacks : Prolonged use induces tolerance due to CB1 downregulation, unlike this compound’s sustained efficacy .

MAFP (Broad-Spectrum Serine Hydrolase Inhibitor)

- Mechanism : Irreversibly inhibits serine hydrolases, including ABHD6, MAGL, and FAAH.

- Selectivity: Non-selective, affecting multiple lipid pathways.

- Therapeutic Effects :

WWL123 (this compound Derivative)

- Mechanism : Structural analog with enhanced blood-brain barrier penetration.

- Therapeutic Effects :

Data Tables

Table 1: Pharmacological Profiles of ABHD6 and MAGL Inhibitors

Table 2: In Vivo Efficacy in Disease Models

| Compound | TBI (Motor Recovery) | EAE (Neuroinflammation) | Epilepsy (Seizure Suppression) |

|---|---|---|---|

| This compound | +++ (10 mg/kg) | ++ (PGE₂ reduction) | + |

| KT182 | + | - | - |

| JZL184 | ++ | - | +++ |

| WWL123 | N/A | N/A | +++ |

Key Research Findings and Contradictions

- ABHD6-Dependent vs. Independent Effects :

- Divergent Mechanisms from KT182 :

- Clinical Implications :

- This compound’s multi-target action makes it superior for complex diseases like TBI and multiple sclerosis, whereas JZL184 and WWL123 are better suited for MAGL-driven conditions (e.g., epilepsy) .

Biological Activity

WWL70 is a selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), which plays a critical role in the hydrolysis of the endocannabinoid 2-arachidonylglycerol (2-AG). The compound has garnered attention for its potential therapeutic applications in various neuroinflammatory and neurodegenerative conditions, including traumatic brain injury (TBI) and acute lung injury (ALI). This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Profile

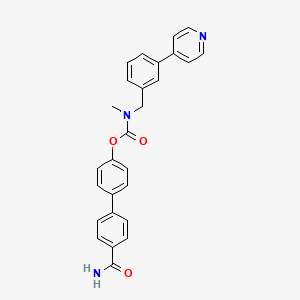

- Chemical Name : N-Methyl-N-{[3-(4-pyridinyl)phenyl]methyl}-4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl carbamic acid ester

- CAS Number : 947669-91-2

- Molecular Weight : 437.49 g/mol

- IC50 : 70 nM for ABHD6 inhibition

- Purity : ≥98% (HPLC)

This compound exerts its biological effects primarily through the inhibition of ABHD6, which leads to an accumulation of 2-AG. This modulation of endocannabinoid signaling has significant implications for neuroinflammation and neuroprotection. Specifically, this compound has been shown to:

- Reduce Neuroinflammation : By inhibiting ABHD6, this compound decreases the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) while enhancing arginase-1 expression, indicating a shift from M1 to M2 microglial/macrophage phenotypes .

- Promote Neuroprotection : The compound has demonstrated protective effects in animal models of TBI by improving behavioral performance and motor coordination, as well as reducing blood-brain barrier dysfunction .

- Exhibit Anti-inflammatory Effects in Lung Injury : In models of ALI induced by lipopolysaccharides, this compound significantly decreased neutrophil infiltration and cytokine secretion, highlighting its potential as an anti-inflammatory therapeutic agent .

Traumatic Brain Injury Studies

A study conducted by Tchantchou and Zhang (2013) investigated the effects of this compound on TBI-induced impairments. Key findings included:

- Motor Coordination Improvement : Mice treated with this compound at doses of 10 mg/kg showed significant improvements in motor coordination as measured by rotarod tests, with latency to fall increasing from 57.23 ± 4.22 seconds to 105.33 ± 4.5 seconds over a week post-injury .

- Behavioral Performance : The beam-walk balance test indicated that treatment with this compound reduced foot faults from an average of 49 ± 1 to 8 ± 2 over the same period .

Acute Lung Injury Studies

In a separate investigation into ALI, Bottemanne et al. (2019) reported:

- Reduction in Inflammation Markers : this compound treatment led to decreased mRNA expression of pro-inflammatory cytokines and reduced protein extravasation in bronchoalveolar lavage fluid .

- Comparison with Other Inhibitors : The efficacy of this compound was found to surpass that of monoacylglycerol lipase inhibitors in mitigating inflammation responses .

Summary Table of Biological Activities

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Traumatic Brain Injury | Inhibition of ABHD6 leading to increased 2-AG levels | Improved motor coordination; reduced neuroinflammation |

| Acute Lung Injury | Decreased macrophage activation | Reduced cytokine secretion; lower neutrophil infiltration |

Case Study 1: Neuroprotection in TBI

In a controlled study involving mice subjected to TBI, administration of this compound resulted in significant behavioral recovery compared to control groups. The study highlighted how modulation of cannabinoid receptors via ABHD6 inhibition could offer new avenues for treating brain injuries.

Case Study 2: Inhibition of Lung Inflammation

Another study focused on acute lung inflammation demonstrated that this compound effectively reduced inflammatory responses post-lipopolysaccharide administration. This suggests that targeting ABHD6 may be a viable strategy for managing respiratory diseases characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the primary neuroprotective mechanisms of WWL70 in traumatic brain injury (TBI) models, and how can they be experimentally validated?

this compound reduces neuronal death by modulating lipid metabolism pathways, particularly through inhibition of α/β-hydrolase domain 6 (ABHD6), which regulates 2-arachidonoylglycerol (2-AG) hydrolysis. Key methods include:

- Western blotting to quantify ABHD6 activity and downstream markers like COX-2 .

- LC-MS/MS to measure 2-AG and prostaglandin E2 (PGE2) levels in microglia .

- Longitudinal histological analysis (e.g., brain tissue slicing at 3, 7, and 21 days post-injury) to track neuronal survival .

Q. Which experimental models are most suitable for studying this compound’s efficacy in neurodegeneration?

- Murine TBI models : Assess neuroprotection via neuronal death volume quantification and functional recovery metrics .

- Chronic constriction injury (CCI) models : Evaluate this compound’s role in neuropathic pain by measuring p-cPLA2/cPLA2 ratios and behavioral outcomes .

- Experimental autoimmune encephalomyelitis (EAE) : Investigate anti-inflammatory effects using cytokine profiling and PGE2 biosynthetic activity assays .

Q. How should researchers design experiments to measure this compound’s impact on lipid signaling pathways?

- Use radiolabeled substrate assays to quantify ABHD6 enzymatic activity in vitro .

- Pair pharmacological inhibition (e.g., KT182 for ABHD6) with this compound to isolate target-specific effects .

- Apply siRNA knockdown of ABHD6 in BV2 microglial cells to confirm pathway independence .

Advanced Research Questions

Q. How can contradictory data on this compound’s ABHD6-independent effects be resolved?

Evidence shows this compound reduces PGE2 production independently of ABHD6 inhibition, contradicting initial assumptions. To address this:

- Compare results from ABHD6-specific inhibitors (KT182) and this compound in LPS-activated microglia .

- Analyze COX-2/PGES-1/2 expression via qRT-PCR and Western blotting to identify alternative pathways .

- Conduct enzyme activity assays on isolated microsomal fractions to test direct inhibition of PGE2 synthases .

Q. What experimental design considerations are critical for longitudinal studies of this compound’s neuroprotection?

- Include multiple time points (e.g., 3, 7, 21 days post-injury) to capture dynamic effects on neuronal survival .

- Use mixed-effects statistical models to account for variability in neuropathic pain thresholds across time .

- Validate findings with combinatorial therapies (e.g., AM281/AM630) to assess synergistic or antagonistic interactions .

Q. How does this compound’s efficacy vary across tissue types, and what controls are necessary?

- In adipose tissue, this compound exhibits tissue-specific effects:

- Significant modulation of glycerol/NEFA release in ovarian and inguinal fat depots .

- No effect in brown adipose tissue (iBAT), highlighting the need for tissue-specific controls in metabolic studies .

- Use baseline tissue profiling (e.g., ABHD6 expression levels) to contextualize responses.

Q. What methodologies best elucidate this compound’s role in neuropathic pain pathways?

- Densitometric analysis of p-cPLA2/cPLA2 ratios to assess phospholipase activity in CCI models .

- Behavioral assays (e.g., mechanical allodynia tests) paired with LC-MS/MS to correlate PGE2 levels with pain thresholds .

- Kinetic modeling of 2-AG hydrolysis rates to distinguish ABHD6-dependent vs. independent mechanisms .

Q. Methodological Guidance

Q. How can researchers develop hypotheses about this compound’s anti-inflammatory mechanisms?

- Start with systematic literature reviews focusing on ABHD6, COX-2, and PGE2 pathways in neuroinflammation .

- Use pathway enrichment analysis tools (e.g., KEGG, GO) to identify understudied targets in transcriptomic datasets .

Q. How should researchers validate this compound’s off-target effects in vivo?

Properties

IUPAC Name |

[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWNORFUQILKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590859 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947669-91-2 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.